
Benzopyran carboxylic acid
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Overview
Description
Benzopyran carboxylic acid refers to a class of organic compounds characterized by a benzopyran core (a fused benzene and pyran ring system) with a carboxylic acid (-COOH) substituent. Benzopyrans are integral to numerous natural products, including flavonoids, tocopherols, and anthocyanins . The carboxylic acid moiety enhances solubility and enables interactions with biological targets, such as enzymes and receptors. For example, 2-prenylated benzopyrans with terminal carboxylic acids, like polycerasoidol, exhibit dual PPARα/γ agonist activity, modulating lipid metabolism and inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-carboxylic acid can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, where salicylaldehyde reacts with malonic acid in the presence of a base such as piperidine . Another method involves the Pechmann condensation, which uses phenols and β-keto esters in the presence of acid catalysts like sulfuric acid or trifluoroacetic acid .
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-carboxylic acid often involves the use of green chemistry principles to minimize environmental impact. This includes using green solvents, catalysts, and energy-efficient processes. For example, the use of ionic liquids as catalysts in the Pechmann condensation has been explored to enhance reaction efficiency and reduce waste .
Chemical Reactions Analysis
2.1. Reaction Conditions
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Base: Potassium hydride, sodium carbonate, or potassium carbonate are commonly used bases.
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Acid Catalyst: Zinc chloride, aluminum chloride, iron chloride, or concentrated sulfuric acid are typical acid catalysts.
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Temperature and Time: The reaction temperature ranges from 20°C to 200°C, with reaction times between 1 to 10 hours .
Chemical Reactions Involving Benzopyran Carboxylic Acids
Benzopyran carboxylic acids can participate in various chemical reactions, including esterification, amidation, and intramolecular cyclizations.
3.1. Esterification
Esterification reactions involve the conversion of the carboxylic acid group into an ester. This is commonly achieved using alcohols in the presence of acid catalysts like sulfuric acid or trifluoromethanesulfonic acid.
3.2. Amidation
Amidation involves the reaction of the carboxylic acid group with amines to form amides. This can be facilitated by coupling reagents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
3.3. Intramolecular Cyclizations
Intramolecular cyclizations can occur when benzopyran carboxylic acids are reacted with nucleophiles, leading to the formation of complex heterocyclic compounds. For example, reactions with hydrazides can yield amidrazones and other heterocyclic derivatives .
4.1. Antiproliferative Activity
Compounds like 5a-d have demonstrated IC50 values in the range of 5.2–22.2 μM against MDA-MB-231 cancer cells, indicating their potential as anticancer agents .
4.2. Kinase Inhibition
While some benzopyran derivatives have been tested for kinase inhibition, they often lack activity due to structural limitations, such as the absence of hydrogen bonding interactions with key residues in the enzyme binding pocket .
5.2. Biological Activities of Benzopyran Derivatives
Compound | IC50 (μM) against MDA-MB-231 | Kinase Inhibition |
---|---|---|
5a | 5.2–22.2 | Inactive |
Scientific Research Applications
Synthesis of Benzopyran Carboxylic Acid
The synthesis of this compound typically involves the reaction of phenolic compounds with γ-butyrolactone under alkaline conditions, followed by cyclization using an acid catalyst. This method has been optimized for industrial production due to its high yield and efficiency. For instance, the preparation of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as a key intermediate in drug synthesis, including the antihypertensive drug nebivolol hydrochloride, which is noted for its heart-protective effects and low side effects .
Biological Activities
Benzopyran derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical applications:
- Anticancer Activity : Recent studies have shown that benzopyran-4-one derivatives possess significant antiproliferative properties against various cancer cell lines, including MDA-MB-231. Compounds demonstrated IC50 values ranging from 5.2 to 22.2 μM, indicating their potential as cytotoxic agents against multidrug-resistant cancer cells .
- Selective Estrogen Receptor Modulators : Novel benzopyran analogues have been developed as selective estrogen receptor modulators (SERMs). These compounds showed significant antiestrogenic activity in preclinical studies, suggesting their potential as alternatives to existing breast cancer therapies like Tamoxifen .
- Antimicrobial Properties : Benzopyran derivatives have also emerged as promising candidates for antimicrobial agents due to their structural features that allow interaction with various biological targets .
Therapeutic Applications
The therapeutic applications of this compound are vast and include:
- Cardiovascular Drugs : The compound plays a crucial role in synthesizing cardiovascular medications, particularly those aimed at managing hypertension and heart failure .
- Cancer Treatment : The ability of certain benzopyran derivatives to induce apoptosis in cancer cells positions them as potential chemotherapeutic agents. For example, a specific derivative induced early apoptosis in MDA-MB-231 cells at concentrations as low as 5 μM .
- Anti-inflammatory Agents : Some benzopyran derivatives have shown promise in treating inflammatory conditions due to their ability to inhibit pro-inflammatory pathways .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of new benzopyran-4-one-isoxazole hybrid compounds against multiple cancer cell lines. The results indicated a significant selectivity toward cancer cells with minimal toxicity to normal cells, highlighting the therapeutic potential of these compounds in oncology .
Case Study 2: Estrogen Receptor Modulation
Research involving novel benzopyran analogues demonstrated their capability to act as selective estrogen receptor modulators with better safety profiles compared to traditional therapies. This suggests a promising avenue for developing more effective treatments for hormone-dependent cancers .
Data Table: Summary of Biological Activities
Compound Type | Biological Activity | IC50 Range (μM) | Notes |
---|---|---|---|
Benzopyran-4-one derivatives | Antiproliferative | 5.2 - 22.2 | Effective against MDA-MB-231 cancer cells |
Benzopyran analogues | Selective Estrogen Receptor Modulators | N/A | Better safety profile than Tamoxifen |
Benzopyran derivatives | Antimicrobial | N/A | Potential for various clinical applications |
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The compound can also chelate metal ions, enhancing its biological activity . In medicinal applications, it may inhibit specific enzymes or receptors involved in disease processes, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Insights :
- Benzopyran vs. Benzofuran : Replacing the pyran oxygen with a furan oxygen (as in benzofuran-2-carboxylic acid) reduces ring strain but may alter electronic properties and binding affinity .
- Trisubstituted Derivatives : 2,4,6-Trisubstituted benzopyrans (e.g., chromane derivatives) exhibit enhanced stereochemical complexity, enabling selective receptor interactions .
Key Findings :
- PPAR Agonism: The carboxylic acid at C-9' in polycerasoidol is critical for PPAR activation, a feature absent in non-carboxylated analogs .
- Antioxidant Potential: Methoxy and hydroxyl groups in 5,7-dimethoxy derivatives enhance electron-donating capacity, comparable to flavonoids like quercetin .
Physicochemical Properties
Implications :
- Higher polar surface area in benzopyran carboxylic acids improves solubility but may limit blood-brain barrier penetration compared to benzofuran analogs .
Q & A
Q. Basic: What are the most reliable synthetic routes for benzopyran carboxylic acid derivatives, and how can reaction conditions be optimized?
Answer:
Benzopyran carboxylic acids are commonly synthesized via palladium-catalyzed annulation reactions between alkynes and ortho-functionalized aryl halides. For example, ortho-carboxylic acid-substituted aryl halides react with alkynes under Pd(0) catalysis to form benzopyran cores . Optimization involves adjusting ligands (e.g., PPh₃), solvents (e.g., DMF), and temperature (80–120°C). Yield improvements (≥70%) are achievable by controlling steric hindrance and electronic effects of substituents. Reaction progress should be monitored via TLC or HPLC-MS .
Q. Basic: How can recrystallization be optimized to purify this compound derivatives with high melting points?
Answer:
Recrystallization requires solvent selection based on solubility (e.g., ethanol/water mixtures for polar derivatives). For high-melting compounds (e.g., benzo[b]furan-2-carboxylic acid, mp 192–196°C), use a hot filtration step to remove insoluble impurities. Slow cooling (1–2°C/min) promotes crystal formation. Post-crystallization, vacuum filtration with a Büchner funnel minimizes solvent retention. Purity is validated via melting point consistency (±2°C) and HPLC (>95% peak area) .
Q. Advanced: How do substituent positions (ortho, meta, para) influence the acidity (pKa) of benzopyran carboxylic acids?
Answer:
Electron-withdrawing groups (e.g., -NO₂) at ortho positions lower pKa significantly (e.g., 2-nitrobenzoic acid: pKa ~2.97 vs. benzoic acid: 4.19) due to inductive effects. Meta substituents have less impact (e.g., 3-nitro: pKa ~4.06), while para groups (e.g., -OCH₃) increase pKa (e.g., 4.48) via resonance donation. These trends are determined via potentiometric titration in aqueous ethanol (50% v/v) and validated computationally using DFT at the B3LYP/6-311+G(d,p) level .
Q. Advanced: What spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and carboxylic protons (broad δ ~12 ppm). Coupling patterns reveal substitution positions.
- FT-IR : Confirm carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O (~1680–1720 cm⁻¹).
- HRMS : Exact mass analysis (error <5 ppm) verifies molecular formulae.
- X-ray crystallography : Resolves stereochemistry and hydrogen-bonding networks in crystalline derivatives .
Q. Advanced: How can mitochondrial respiratory modulation by benzopyran carboxylic acids be evaluated experimentally?
Answer:
High-resolution respirometry (Oroboros O2k) measures oxygen consumption rates (OCR) in isolated mitochondria. Pre-incubate mitochondria with benzopyran derivatives (e.g., 50–150 μM KL-1507) in MAS buffer (pH 7.2). Assess coupling efficiency via ADP-induced State 3 respiration. Parallel ROS production is quantified using Amplex Red fluorescence (ex/em: 530/590 nm). Data normalization to protein content (Bradford assay) ensures reproducibility .
Properties
Molecular Formula |
C10H8O3 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
2H-chromene-2-carboxylic acid |
InChI |
InChI=1S/C10H8O3/c11-10(12)9-6-5-7-3-1-2-4-8(7)13-9/h1-6,9H,(H,11,12) |
InChI Key |
HMXJOWDZAJWLTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(O2)C(=O)O |
Origin of Product |
United States |
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